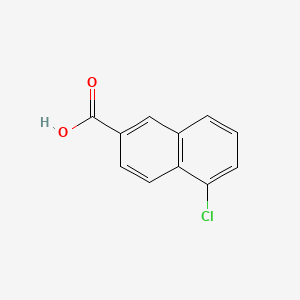

5-Chloro-2-naphthoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRYXJXPKJMSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562932 | |

| Record name | 5-Chloronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-89-8 | |

| Record name | 5-Chloronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-naphthoic acid

This guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2-naphthoic acid, a key intermediate in the development of various pharmaceutical and functional materials. The methodologies detailed herein are grounded in established chemical principles and are designed to be reproducible and scalable for research and development applications.

Introduction

This compound, with the chemical formula C₁₁H₇ClO₂, is a halogenated derivative of 2-naphthoic acid. The introduction of a chlorine atom at the 5-position of the naphthalene ring significantly influences its electronic properties and reactivity, making it a valuable synthon for introducing the chloronaphthyl moiety into more complex molecular architectures. Its structural features are of particular interest to medicinal chemists and materials scientists for the design of novel therapeutic agents and functional organic materials.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with the readily available starting material, 1-chloronaphthalene. This strategic approach involves an initial Friedel-Crafts acylation to introduce a crucial acetyl group, followed by a haloform reaction to oxidize the methyl ketone to the desired carboxylic acid.

Step 1: Friedel-Crafts Acylation of 1-Chloronaphthalene to yield 2-Acetyl-5-chloronaphthalene

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the direct introduction of an acyl group onto an aromatic ring. In this initial step, 1-chloronaphthalene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the intermediate, 2-acetyl-5-chloronaphthalene.

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of acetyl chloride with aluminum chloride. This electrophile then attacks the electron-rich naphthalene ring. The directing effects of the chloro substituent on the naphthalene ring favor acylation at the 2- and 4-positions of the adjacent ring. Under controlled reaction conditions, the 2-acylated product is the major isomer formed.

Caption: Friedel-Crafts Acylation of 1-Chloronaphthalene.

Experimental Protocol: Synthesis of 2-Acetyl-5-chloronaphthalene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane or nitrobenzene.

-

Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. A solution of 1-chloronaphthalene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in the same anhydrous solvent is then added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Step 2: Haloform Oxidation of 2-Acetyl-5-chloronaphthalene to this compound

The haloform reaction provides a classic and efficient method for the conversion of methyl ketones to carboxylic acids.[1][2] In this step, the intermediate 2-acetyl-5-chloronaphthalene is treated with a halogen (e.g., bromine or chlorine) in the presence of a strong base, such as sodium hydroxide. The reaction proceeds through the exhaustive halogenation of the methyl group, followed by nucleophilic attack of hydroxide on the carbonyl carbon, leading to the cleavage of the trihalomethyl group and formation of the carboxylate salt. Subsequent acidification yields the final product, this compound. A similar transformation has been documented for the synthesis of β-naphthoic acid from methyl β-naphthyl ketone.[3]

Sources

A Technical Guide to the Spectral Analysis of 5-Chloro-2-naphthoic Acid

This in-depth technical guide provides a comprehensive overview of the spectral characterization of 5-chloro-2-naphthoic acid, a key intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this halogenated naphthalene derivative.

Introduction: The Significance of this compound

This compound (C₁₁H₇ClO₂) is a substituted naphthalene carboxylic acid.[1][2] While direct applications are not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry. Naphthalene-based compounds are known to possess a wide range of biological activities, and the introduction of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. For instance, derivatives of similar chlorinated naphthoic acid structures have been investigated for their potential as anticancer agents and inhibitors of NF-κB activity.[3] Accurate and unambiguous characterization of intermediates like this compound is therefore a critical step in the synthesis and development of novel therapeutic agents.

This guide provides a detailed analysis of the expected spectral data for this compound, explains the rationale behind the interpretation of these spectra, and offers robust, field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectral Data & Interpretation

The proton NMR spectrum of this compound is expected to show distinct signals for the six aromatic protons and the single carboxylic acid proton. The electron-withdrawing nature of both the chlorine atom and the carboxylic acid group, along with the fused ring system, leads to a complex and informative spectrum.

Table 1: ¹H NMR Peak Assignments for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -COOH | ~13.0 | Broad Singlet | - |

| H-1 | ~8.6 | Singlet | - |

| H-3 | ~8.1 | Doublet | 8.8 |

| H-4 | ~8.0 | Doublet of doublets | 8.8, 1.9 |

| H-6 | ~7.6 | Triplet | 7.9 |

| H-7 | ~7.7 | Doublet | 8.2 |

| H-8 | ~7.9 | Doublet | 7.6 |

Note: The chemical shifts and coupling constants are predicted based on established principles of NMR spectroscopy and data from similar compounds. The exact values may vary depending on the solvent and concentration.

Causality Behind Peak Assignments:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. This results in a characteristic broad signal at a very high chemical shift (downfield), often above 12 ppm.

-

Aromatic Protons: The protons on the naphthalene ring system resonate in the aromatic region (typically 7-9 ppm). The specific chemical shifts are influenced by the electronic effects of the substituents. The -COOH group is electron-withdrawing and will deshield adjacent protons. The chlorine atom is also electron-withdrawing and will have a similar effect. Protons in the ortho and para positions to these groups will be the most affected. The multiplicity of each signal (singlet, doublet, triplet, etc.) is determined by the number of adjacent protons, following the n+1 rule, and their coupling constants (J) provide information about the connectivity.

¹³C NMR Spectral Data & Interpretation

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.

Table 2: Predicted ¹³C NMR Peak Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C=O (Carboxylic Acid) | ~168 |

| C-5 (C-Cl) | ~134 |

| C-2 (C-COOH) | ~132 |

| C-4a | ~131 |

| C-8a | ~130 |

| C-4 | ~129 |

| C-1 | ~128 |

| C-7 | ~127 |

| C-8 | ~126 |

| C-6 | ~125 |

| C-3 | ~124 |

Note: These are predicted chemical shifts. Actual experimental values can vary based on solvent and other experimental conditions.

Expert Insights on Interpretation:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift of around 168 ppm.

-

Substituted Carbons: The carbons directly attached to the chlorine (C-5) and the carboxylic acid group (C-2) are also deshielded due to the electron-withdrawing nature of these substituents. Quaternary carbons (C-4a and C-8a) will also have distinct chemical shifts.

-

Unsubstituted Aromatic Carbons: The remaining aromatic carbons will resonate in the typical aromatic region of ~120-140 ppm. Their precise chemical shifts are influenced by their position relative to the substituents.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Transfer the sample to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound well and the acidic proton is readily observable.

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Spectral Features

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the carboxylic acid group and the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid dimer) | 3300 - 2500 | Strong, Very Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=O stretch (carboxylic acid dimer) | 1710 - 1680 | Strong, Sharp |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Weak |

| C-O stretch (carboxylic acid) | 1320 - 1210 | Strong |

| O-H bend (carboxylic acid) | 950 - 910 | Broad, Medium |

| C-Cl stretch | 800 - 600 | Medium to Strong |

Authoritative Grounding:

-

O-H Stretch: The carboxylic acid O-H stretch is one of the most characteristic bands in an IR spectrum. Its extreme broadness is due to strong intermolecular hydrogen bonding, which creates a wide range of bond energies.

-

C=O Stretch: The carbonyl stretch of a carboxylic acid dimer is found at a lower frequency (1710-1680 cm⁻¹) compared to a monomeric C=O (~1760 cm⁻¹) due to the weakening of the double bond through hydrogen bonding.

-

Aromatic C=C Stretches: The multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon bonds within the naphthalene ring.

-

C-Cl Stretch: The position of the carbon-chlorine stretching vibration can be variable but is typically found in the fingerprint region.

Experimental Protocol for FT-IR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

Step-by-Step Methodology:

-

Background Spectrum:

-

Ensure the ATR crystal (typically diamond) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform a baseline correction if necessary.

-

Label the significant peaks.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum and Fragmentation Pattern

For this compound (C₁₁H₇ClO₂), the molecular weight is approximately 206.62 g/mol .[1] Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Interpretation |

| [M]⁺ | 206 | 208 | Molecular Ion |

| [M-OH]⁺ | 189 | 191 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 161 | 163 | Loss of carboxyl radical |

| [M-Cl]⁺ | 171 | - | Loss of chlorine radical |

| [C₁₀H₇]⁺ | 127 | - | Naphthyl cation |

Expert Insights on Fragmentation:

-

Molecular Ion Peak ([M]⁺): The most intense peak in this cluster should be the molecular ion containing the ³⁵Cl isotope at m/z 206. A smaller peak at m/z 208, approximately one-third the intensity of the m/z 206 peak, will correspond to the molecule containing the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

Loss of -OH: Cleavage of the C-O bond can lead to the loss of a hydroxyl radical, resulting in a fragment at m/z 189/191.

-

Loss of -COOH: A common fragmentation pathway for carboxylic acids is the loss of the entire carboxyl group as a radical, leading to a fragment at m/z 161/163.

-

Loss of -Cl: The loss of the chlorine atom would result in a fragment at m/z 171.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable technique for analyzing this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

LC-MS System Setup:

-

Liquid Chromatography (LC):

-

Use a reverse-phase C18 column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid helps to protonate the analyte.

-

-

Mass Spectrometry (MS):

-

Use an electrospray ionization (ESI) source in negative ion mode. Carboxylic acids are readily deprotonated to form [M-H]⁻ ions.

-

Set the mass spectrometer to scan a suitable m/z range (e.g., 50-500).

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1-5 µL) of the sample solution.

-

Acquire the data.

-

Analyze the resulting chromatogram and mass spectrum. Look for the expected [M-H]⁻ ion at m/z 205/207.

-

To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

-

Visualizations

Molecular Structure

Caption: General workflow for the spectral analysis of this compound.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed carbon-hydrogen framework provided by NMR, to the identification of key functional groups by IR, and the confirmation of molecular weight and elemental composition by MS. The methodologies and interpretations presented in this guide are grounded in established scientific principles and are designed to provide researchers with a reliable framework for the characterization of this and similar halogenated aromatic compounds. Accurate spectral characterization is a cornerstone of chemical synthesis and drug discovery, ensuring the identity and purity of key intermediates on the path to novel and impactful molecules.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Kim, J. S., et al. (2016). Design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents. Archives of Pharmacal Research, 39(5), 618–630. [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. U.S. Department of Commerce. [Link]

Sources

- 1. This compound | C11H7ClO2 | CID 14678745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 56961-89-8 [sigmaaldrich.com]

- 3. Design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Chloro-2-naphthoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-2-naphthoic acid, a key intermediate in various synthetic pathways. Understanding its behavior in different organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies in pharmaceutical and chemical research. In the absence of extensive empirical data, this document leverages theoretical models and analog comparisons to provide a robust predictive framework for solubility, alongside established experimental methodologies for validation.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is the foundation for predicting its solubility. This compound is a substituted aromatic carboxylic acid with the following key characteristics:

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClO₂ | PubChem[1] |

| Molecular Weight | 206.63 g/mol | PubChem[1] |

| IUPAC Name | 5-chloronaphthalene-2-carboxylic acid | PubChem[1] |

| Melting Point | 270 °C | ChemicalBook[2] |

| Calculated XLogP3 | 3.5 | PubChem[1] |

| Appearance | White to off-white solid | ChemicalBook[2] |

The high melting point of 270 °C suggests strong intermolecular forces in the solid state, primarily due to hydrogen bonding between the carboxylic acid moieties and π-stacking of the naphthalene rings. These forces must be overcome by solvent-solute interactions for dissolution to occur. The calculated octanol-water partition coefficient (XLogP3) of 3.5 indicates a significant non-polar character, suggesting a preference for lipophilic environments over aqueous media.[1]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in solubility.[3] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular interaction capabilities. For a quantitative approach, particularly in the absence of direct experimental data, predictive models are invaluable.

The General Solubility Equation (GSE) and its Application to Aqueous Solubility

The General Solubility Equation (GSE) is a widely used model for estimating the aqueous solubility of solid non-electrolytes.[4][5] It provides a valuable baseline for understanding the energetic penalties associated with removing a molecule from its crystal lattice and solvating it in water. The equation is as follows:

log Sw = -0.01(MP - 25) - log Kow + 0.5

Where:

-

Sw is the molar solubility in water.

-

MP is the melting point in degrees Celsius.

-

Kow is the octanol-water partition coefficient.

For this compound:

log Sw = -0.01(270 - 25) - 3.5 + 0.5 log Sw = -2.45 - 3.5 + 0.5 log Sw = -5.45

This corresponds to an estimated aqueous solubility of approximately 3.5 x 10⁻⁶ mol/L, confirming the compound's very low solubility in water.

Extending Solubility Prediction to Organic Solvents: A Qualitative and Semi-Quantitative Approach

While the GSE is specific to water, the principles can be extended to organic solvents. The solubility in an organic solvent will be influenced by the solvent's ability to disrupt the crystal lattice of this compound and form favorable interactions with the solute.

The key molecular features of this compound that govern its solubility are:

-

A polar, hydrogen-bonding carboxylic acid group: This group will interact favorably with polar and hydrogen-bonding solvents.

-

A large, non-polar, and aromatic naphthalene ring system: This part of the molecule will have favorable van der Waals interactions with non-polar and aromatic solvents.

-

A chloro substituent: This adds to the molecular weight and introduces a degree of polarity.

Based on these features, we can predict the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents can effectively solvate both the polar carboxylic acid group and the non-polar ring system. The parent compound, 2-naphthoic acid, is highly soluble in DMSO (100 mg/mL).[6]

-

Good to Moderate Solubility: Expected in polar protic solvents like methanol and ethanol, as well as in moderately polar solvents like acetone and ethyl acetate. These solvents can engage in hydrogen bonding with the carboxylic acid group. The parent compound, 2-naphthoic acid, is soluble in alcohol and has a reported solubility of 20 mg/mL in ethyl acetate.[7]

-

Moderate to Low Solubility: Expected in chlorinated solvents like dichloromethane.

-

Low Solubility: Expected in non-polar aromatic solvents like toluene and very low solubility in non-polar aliphatic solvents like hexane. While there are favorable interactions with the naphthalene ring, these solvents cannot effectively solvate the polar carboxylic acid group.

The presence of the chloro group, compared to the parent 2-naphthoic acid, increases the molecular weight and may slightly alter the crystal packing, which could lead to a modest decrease in solubility in some solvents.

Estimated Solubility of this compound in Common Organic Solvents

The following table provides semi-quantitative estimates of the solubility of this compound at ambient temperature, based on the theoretical principles discussed and the known solubility of the analogous 2-naphthoic acid. These values should be considered as guiding estimates for experimental work.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (> 50 mg/mL) | Excellent solvation of both polar and non-polar moieties. High solubility of the parent compound.[6] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High (> 50 mg/mL) | Similar to DMSO in its solvating properties. |

| Ethanol | Polar Protic | Good (10 - 50 mg/mL) | Hydrogen bonding with the carboxylic acid group. The parent compound is soluble in alcohol. |

| Methanol | Polar Protic | Good (10 - 50 mg/mL) | Similar to ethanol, with potentially slightly higher solubility due to its smaller size. |

| Acetone | Polar Aprotic | Moderate (5 - 20 mg/mL) | Can accept hydrogen bonds and has moderate polarity. |

| Ethyl Acetate | Moderately Polar | Moderate (5 - 20 mg/mL) | The parent compound has a solubility of 20 mg/mL in this solvent.[7] |

| Dichloromethane | Halogenated | Moderate to Low (1 - 10 mg/mL) | Can interact with the aromatic ring and the chloro group. |

| Toluene | Non-polar Aromatic | Low ( < 1 mg/mL) | Favorable π-stacking but poor solvation of the carboxylic acid. |

| Hexane | Non-polar Aliphatic | Very Low ( < 0.1 mg/mL) | Lacks the ability to effectively solvate any part of the molecule. |

Experimental Determination of Solubility

For precise quantitative data, experimental determination is essential. The isothermal shake-flask method is a reliable and widely used technique.

Shake-Flask Method Protocol

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to ensure clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) from each vial, taking care not to disturb the solid phase.

-

Quantification:

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte in the samples.

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Impact of Physicochemical Properties on Solubility: A Deeper Dive

The interplay between the solute and solvent properties dictates the overall solubility. The following diagram illustrates the key relationships for this compound.

Caption: Key interactions influencing the solubility of this compound in different solvent classes.

Conclusion

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility of organic compounds by the general solubility equation (GSE). Journal of Pharmaceutical Sciences, 90(2), 234-252. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Sanghvi, T., Jain, N., Yang, G., & Yalkowsky, S. H. (2003). Estimation of aqueous solubility by the General Solubility Equation (GSE) the easy way. QSPR/QSAR, 1(1), 1-21. [Link]

Sources

- 1. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubility parameters (HSP) [adscientis.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. Estimation of aqueous solubility of organic compounds by using the general solubility equation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

An In-depth Technical Guide to the Crystal Structure of 5-Chloro-2-naphthoic acid: A Predictive and Experimental Approach

Abstract

This technical guide provides a comprehensive framework for determining and understanding the crystal structure of 5-Chloro-2-naphthoic acid. In the absence of publicly available single-crystal X-ray diffraction data, this document outlines a dual approach, combining state-of-the-art computational crystal structure prediction (CSP) with established experimental methodologies for crystallization and characterization. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. We will explore the intricacies of molecular modeling, force field selection, and geometry optimization to predict viable polymorphs of this compound. Furthermore, we will detail experimental techniques for crystal growth and subsequent analysis by powder and single-crystal X-ray diffraction, providing a complete workflow for the structural elucidation of this and similar small organic molecules.

Introduction: The Significance of Crystal Structure in Pharmaceutical Sciences

The three-dimensional arrangement of molecules in a crystalline solid, or its crystal structure, is a fundamental property that dictates a substance's physicochemical characteristics. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount, as it directly influences critical parameters such as solubility, dissolution rate, bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both a challenge and an opportunity in drug development. Different polymorphs of the same API can exhibit distinct properties, making the identification and characterization of the most stable and efficacious form a crucial step in the drug development pipeline.

Foundational Properties of this compound

A thorough understanding of the molecular and bulk properties of this compound is the cornerstone of any attempt at crystallization and structural analysis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClO₂ | PubChem[1] |

| Molecular Weight | 206.62 g/mol | PubChem[1] |

| IUPAC Name | 5-chloronaphthalene-2-carboxylic acid | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Purity (Typical) | 98% | Sigma-Aldrich[2] |

These fundamental properties inform the selection of solvents for crystallization attempts and provide the necessary input for computational modeling.

Experimental Approach to Crystallization and Structure Determination

The traditional and definitive method for determining crystal structure is single-crystal X-ray diffraction (SCXRD). However, the success of this technique is entirely dependent on the ability to grow high-quality single crystals of sufficient size.

Crystallization Strategies for Aromatic Carboxylic Acids

The presence of a carboxylic acid group and an aromatic system in this compound suggests that hydrogen bonding and π-π stacking will be significant intermolecular interactions driving crystallization. The following techniques are recommended for attempting to grow single crystals.

This is often the simplest and most successful method for small organic molecules.[3]

Protocol:

-

Solvent Screening: Begin by testing the solubility of this compound in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and hexane). The ideal solvent is one in which the compound is moderately soluble.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Ensure the solution is free of any particulate matter by filtration through a syringe filter (0.22 µm).

-

Crystallization Vessel: Transfer the filtered solution to a clean, small vial or test tube. The vessel should have a narrow opening to slow the rate of evaporation.

-

Evaporation Control: Cover the vial with parafilm and puncture a few small holes to allow for slow solvent evaporation.[4]

-

Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

This technique is particularly useful for sparingly soluble compounds and allows for finer control over the crystallization process.[5][6]

Protocol:

-

Solvent System Selection: Identify a "good" solvent in which this compound is readily soluble and a "poor" solvent in which it is insoluble, with the two solvents being miscible.

-

Hanging Drop Setup:

-

Place a reservoir of the "poor" solvent in a well of a crystallization plate.

-

On a siliconized cover slip, mix a small drop of the concentrated solution of the compound in the "good" solvent with a small amount of the "poor" solvent.

-

Invert the coverslip and seal the well.[7]

-

-

Sitting Drop Setup:

-

Place a reservoir of the "poor" solvent in the well.

-

On a pedestal within the well, place a small drop of the concentrated solution of the compound in the "good" solvent mixed with a small amount of the "poor" solvent.

-

Seal the well.[5]

-

-

Equilibration: The vapor of the more volatile "good" solvent will slowly diffuse into the reservoir, gradually increasing the concentration of the compound in the drop and inducing crystallization.

Characterization Techniques

Should the crystallization attempts yield suitable single crystals (typically > 50 µm in all dimensions with well-defined faces), SCXRD is the definitive technique for structure elucidation.[8]

Workflow:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[9]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined and refined to generate a final crystal structure model.[8]

In cases where single crystals cannot be grown, or for routine analysis and polymorph screening, PXRD is an invaluable tool.[10][11] It provides a "fingerprint" of the crystalline phase(s) present in a bulk sample.

Protocol:

-

Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites.

-

Data Acquisition: The powdered sample is placed in the diffractometer, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram can be compared to reference patterns for phase identification. It can also be used to determine unit cell parameters and assess sample purity and crystallinity.[11][12]

Computational Crystal Structure Prediction (CSP)

In the absence of experimental data, or as a complementary approach, CSP offers a powerful means to predict the crystal structure of a molecule from first principles.

Caption: A generalized workflow for computational crystal structure prediction.

Molecular Model Generation and Geometry Optimization

The first step in any CSP study is to create an accurate 3D model of the molecule.

Protocol:

-

2D to 3D Conversion: A 2D sketch of this compound can be created using molecular modeling software such as ChemDoodle 3D or MolView.[13][14] This is then converted to an initial 3D structure.

-

Geometry Optimization: The initial 3D structure is then subjected to geometry optimization using quantum mechanical methods, typically Density Functional Theory (DFT), to find the lowest energy conformation of the isolated molecule.[15][16][17] This step is crucial as the molecular conformation can significantly influence the crystal packing.

Force Field Selection

A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms.[18] The choice of an appropriate force field is critical for accurately calculating the lattice energies of the predicted crystal structures. For small organic molecules, widely used force fields include OPLS-AA, GAFF, and MMFF.[19]

Crystal Packing Search

With an optimized molecular geometry and a suitable force field, a crystal structure prediction algorithm is used to generate a large number of plausible crystal packing arrangements. These algorithms explore the vast conformational and packing space to identify low-energy structures.

Energy Ranking and Polymorph Analysis

The generated crystal structures are ranked based on their calculated lattice energies. The structures with the lowest energies are considered the most likely to be observed experimentally. It is common to find multiple structures within a small energy window, representing potential polymorphs.

Validation and Characterization of Predicted Structures

The predicted low-energy structures should be further analyzed to understand their stability and to provide data that can be compared with experimental results.

For each of the top-ranked predicted structures, a powder X-ray diffraction pattern can be simulated. If an experimental PXRD pattern is available, it can be compared with the simulated patterns to identify the correct polymorph and validate the computational prediction.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[20][21] By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts, such as hydrogen bonds and π-π stacking, can be identified and analyzed.[20][22][23] This provides valuable insights into the forces that govern the crystal packing.

Caption: Conceptual diagram of Hirshfeld surface analysis.

Conclusion: An Integrated Approach to Structural Elucidation

The determination of the crystal structure of a small organic molecule like this compound is a critical endeavor in pharmaceutical development. While single-crystal X-ray diffraction remains the gold standard, its reliance on successful crystal growth can be a significant bottleneck. This guide has presented a comprehensive, dual-pronged strategy that mitigates this challenge. By integrating robust computational crystal structure prediction with systematic experimental crystallization and characterization techniques, researchers can gain deep insights into the solid-state structure of molecules, even in the absence of pre-existing data. The predictive power of CSP can guide experimental efforts, while techniques like PXRD can validate computational models. This integrated workflow represents a modern, efficient, and scientifically rigorous approach to unlocking the crucial structural information that underpins the rational design of pharmaceutical materials.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved from [Link]

-

Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]

-

Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

-

Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory. Retrieved from [Link]

-

CrySPAI: A New Crystal Structure Prediction Software Based on Artificial Intelligence. (2023). MDPI. Retrieved from [Link]

-

(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). ResearchGate. Retrieved from [Link]

-

The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2021). MDPI. Retrieved from [Link]

-

Growing Crystals. (n.d.). Massachusetts Institute of Technology. Retrieved from [Link]

-

Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. (2019). SETSCI Conference Proceedings. Retrieved from [Link]

-

Crystal structure prediction. (n.d.). Wikipedia. Retrieved from [Link]

-

Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. (2008). Chemical Communications. Retrieved from [Link]

-

Crystallization Guide. (n.d.). IMSERC. Retrieved from [Link]

-

Guide for crystallization. (n.d.). Retrieved from [Link]

-

Force fields for small molecules. (2019). PMC. Retrieved from [Link]

-

X-ray Powder Diffraction (XRD). (2018). SERC (Carleton). Retrieved from [Link]

-

CrySPY – A crystal structure prediction tool. (2024). MateriApps. Retrieved from [Link]

-

Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. (n.d.). Creative Biostructure. Retrieved from [Link]

-

Crystallisation Techniques. (2006). Retrieved from [Link]

-

Force field (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

-

CrystalMaker Software. (n.d.). Retrieved from [Link]

-

Software for Molecular Modeling. (n.d.). Retrieved from [Link]

-

Experimental setup for high-pressure single crystal diffraction. (2017). ResearchGate. Retrieved from [Link]

-

MolView. (n.d.). Retrieved from [Link]

-

Excited-State Geometry Optimization of Small Molecules with Many-Body Green's Functions Theory. (2021). PubMed Central. Retrieved from [Link]

-

Force-Field Development. (n.d.). ETH Zurich. Retrieved from [Link]

-

ChemDoodle 3D | Molecular Modeling and Graphics Software. (n.d.). Retrieved from [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023). Pulstec USA. Retrieved from [Link]

-

Molecular Graphics Software. (2024). RCSB PDB. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]

-

Preliminary understanding of experiments on single crystal X-ray crystallography. (n.d.). Indian Chemical Society. Retrieved from [Link]

-

Accurate force fields and methods for modelling organic molecular crystals at finite temperatures. (2016). RSC Publishing. Retrieved from [Link]

-

Comparison of software for molecular mechanics modeling. (n.d.). Wikipedia. Retrieved from [Link]

-

(PDF) Ground- and Excited-State Geometry Optimization of Small Organic Molecules with Quantum Monte Carlo. (2013). ResearchGate. Retrieved from [Link]

-

Development of force fields used in molecular dynamics calculation. (2023). JSOL. Retrieved from [Link]

-

Powder diffraction. (n.d.). Wikipedia. Retrieved from [Link]

-

Single Crystal X-ray Diffraction. (n.d.). University of York. Retrieved from [Link]

-

Excited-State Geometry Optimization of Small Molecules with Many-Body Green's Functions Theory. (2021). ACS Publications. Retrieved from [Link]

-

Excited-state geometry optimization of small molecules with Many-Body Green's Functions Theory. (2020). ChemRxiv. Retrieved from [Link]

-

Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. (2021). MDPI. Retrieved from [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]

- 3. Slow Evaporation Method [people.chem.umass.edu]

- 4. Growing Crystals [web.mit.edu]

- 5. hamptonresearch.com [hamptonresearch.com]

- 6. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]

- 7. hamptonresearch.com [hamptonresearch.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 10. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Powder diffraction - Wikipedia [en.wikipedia.org]

- 13. ChemDoodle 3D | Molecular Modeling and Graphics Software [chemdoodle.com]

- 14. app.molview.com [app.molview.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Force field (chemistry) - Wikipedia [en.wikipedia.org]

- 19. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. set-science.com [set-science.com]

thermochemical properties of 5-Chloro-2-naphthoic acid

An In-Depth Technical Guide to the Thermochemical Properties of 5-Chloro-2-naphthoic Acid

This guide provides a comprehensive framework for determining and understanding the . Recognizing the current scarcity of published data for this specific compound, this document outlines a robust, combined experimental and computational approach. This methodology is designed to generate highly accurate and reliable thermochemical data, essential for researchers, scientists, and professionals in drug development and materials science. By leveraging established techniques and insights from similar molecular structures, this guide serves as a complete roadmap for the full thermochemical characterization of this compound.

Introduction to this compound

This compound is a halogenated derivative of 2-naphthoic acid. The introduction of a chlorine atom to the naphthalene ring system can significantly influence the molecule's electronic distribution, crystal packing, and, consequently, its thermochemical properties. These properties, including enthalpy of formation, heat capacity, and lattice energy, are fundamental to understanding the compound's stability, reactivity, and behavior in various physical and chemical processes. Such data is critical for applications ranging from synthetic chemistry and process development to pharmaceutical formulation and computational modeling.

While extensive thermochemical data exists for parent compounds like benzoic and naphthoic acids, the specific properties of this compound are not well-documented in publicly accessible literature. This guide, therefore, proposes a systematic approach to bridge this knowledge gap.

Foundational Thermochemical Data of Naphthoic Acid and its Derivatives

To establish a baseline for our investigation, it is instructive to review the known thermochemical properties of closely related compounds. The energetics of 1- and 2-naphthoic acids have been studied, providing valuable context.[1]

| Property | 1-Naphthoic Acid | 2-Naphthoic Acid |

| Enthalpy of Fusion (kJ·mol⁻¹) | 19.89 | 23.54 |

| Melting Point (K) | 435.2 | 460.2 |

| Molar Heat Capacity at 298.15 K (J·mol⁻¹·K⁻¹) | 285.7 | 285.7 |

| Enthalpy of Combustion (crystalline, kJ·mol⁻¹) | -5138.43 ± 0.87 | -5137.95 ± 7.20 |

| Enthalpy of Formation (crystalline, kJ·mol⁻¹) | -346.1 ± 1.5 | - |

| Enthalpy of Sublimation (kJ·mol⁻¹) | Varies by technique | Varies by technique |

Data sourced from "The energetics of the isomeric 1- and 2-naphthoic acids"[1].

These values highlight the subtle energetic differences arising from the position of the carboxylic acid group on the naphthalene ring. The introduction of a chlorine atom in this compound is expected to further modify these properties due to its inductive and steric effects.

Proposed Experimental Workflow for Thermochemical Characterization

A multi-technique experimental approach is essential for a comprehensive and validated thermochemical dataset. The following workflow is proposed:

Caption: Proposed experimental workflow for thermochemical analysis.

Step 1: Sample Purification and Purity Assessment

Rationale: The accuracy of all subsequent thermochemical measurements is critically dependent on the purity of the sample. Impurities can significantly affect measured values, particularly for enthalpy of combustion and vapor pressure.

Protocol:

-

Purification: The commercially available this compound should be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) until a constant melting point is achieved.

-

Purity Verification:

-

Quantitative Nuclear Magnetic Resonance (qNMR): Use a certified reference material to determine the absolute purity of the sample.

-

High-Performance Liquid Chromatography (HPLC): Employ a suitable column and mobile phase to detect and quantify any minor impurities.

-

Water Content: Perform Karl Fischer titration to determine the water content, as this is crucial for accurate combustion calorimetry.

-

Step 2: Differential Scanning Calorimetry (DSC)

Rationale: DSC is a rapid and reliable method for determining the melting temperature and enthalpy of fusion. It also serves to screen for any phase transitions prior to melting.

Protocol:

-

Accurately weigh 2-5 mg of the purified sample into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 5-10 K·min⁻¹) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point, and the integrated area of the peak yields the enthalpy of fusion.

-

Perform multiple runs to ensure reproducibility.

Step 3: Bomb Calorimetry

Rationale: Isoperibol combustion calorimetry is the gold standard for determining the standard molar enthalpy of combustion (Δc H°). This value is then used to derive the standard molar enthalpy of formation in the crystalline state (Δf H°(cr)).

Protocol:

-

Press a pellet of the purified sample (approximately 0.5-1.0 g).

-

Place the pellet in a crucible within a high-pressure oxygen bomb. A known mass of benzoic acid is often used as a combustion aid and for calibration.

-

Seal the bomb and pressurize with high-purity oxygen (e.g., 3 MPa).

-

Submerge the bomb in a precisely known quantity of water in a calorimeter jacket.

-

Ignite the sample and record the temperature change of the water.

-

The energy of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter.

-

Corrections are applied for the combustion of the fuse wire and any auxiliary substances, as well as for the formation of nitric and chloric acids.

Step 4: Knudsen Effusion or Transpiration Method

Rationale: The enthalpy of sublimation (Δsub H°) is determined by measuring the vapor pressure of the solid as a function of temperature. The Knudsen effusion method is suitable for low vapor pressures, while the transpiration method is effective at higher pressures.

Protocol (Transpiration Method):

-

A stream of an inert carrier gas (e.g., nitrogen) is passed at a known flow rate over a sample of this compound maintained at a constant temperature.

-

The gas becomes saturated with the vapor of the substance.

-

The sublimed material is collected in a cold trap downstream.

-

The mass of the transported substance is determined gravimetrically.

-

The vapor pressure is calculated from the mass of the sublimed material, the volume of the carrier gas, and the temperature.

-

Measurements are repeated at several temperatures.

-

The enthalpy of sublimation is derived from the slope of the line in a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.

Proposed Computational Workflow

Computational chemistry provides a powerful complementary approach to experimental measurements. High-accuracy composite methods can predict thermochemical properties with a high degree of confidence.[2][3]

Caption: Proposed computational workflow for thermochemical calculations.

Step 1: Conformational Analysis

Rationale: Identify the lowest energy conformer of this compound, as this is the most populated state and is essential for accurate energy calculations.

Protocol:

-

Perform a systematic conformer search using a computationally inexpensive method like Density Functional Tight Binding (DFTB) or a suitable molecular mechanics force field.

-

Identify all unique low-energy conformers.

Step 2: Geometry Optimization and Frequency Calculation

Rationale: Obtain an accurate molecular geometry and the vibrational frequencies necessary for calculating thermal corrections to the enthalpy.

Protocol:

-

Optimize the geometry of the lowest energy conformer using a reliable Density Functional Theory (DFT) method, such as B3LYP with a Pople-style basis set (e.g., 6-31G(d)).

-

Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPE) and thermal corrections.

Step 3: High-Accuracy Single-Point Energy Calculation

Rationale: Use a high-level composite method to obtain a highly accurate electronic energy.

Protocol:

-

Perform a single-point energy calculation on the DFT-optimized geometry using a method like Gaussian-4 (G4) theory.[2] G4 theory is known for its accuracy in predicting the thermochemistry of halogenated organic molecules.

Step 4: Calculation of Gas-Phase Enthalpy of Formation

Rationale: Use homodesmotic reactions to minimize errors in the calculated enthalpy of formation by canceling out systematic errors in the computational method.

Protocol:

-

Define a balanced chemical reaction (homodesmotic reaction) where the types of bonds and atomic environments are conserved on both the reactant and product sides. For example: this compound + Naphthalene → 2-Naphthoic acid + 5-Chloronaphthalene

-

Calculate the electronic energies and thermal corrections for all species in the reaction using the methods described above.

-

Calculate the reaction enthalpy (Δr H°).

-

Rearrange the equation to solve for the enthalpy of formation of this compound, using experimentally known values for the other species.

Data Integration and Validation

The cornerstone of this proposed study is the integration of experimental and computational data. The gas-phase enthalpy of formation obtained from the computational workflow can be compared with the value derived from the experimental enthalpies of formation in the crystalline state and the enthalpy of sublimation:

Δf H°(g) = Δf H°(cr) + Δsub H°

A strong agreement between the computationally derived Δf H°(g) and the experimentally determined value provides a high degree of confidence in the overall thermochemical dataset.

Safety and Handling

This compound is a chemical that requires careful handling. Based on available safety data, the following precautions should be observed:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Handle in a well-ventilated area or under a fume hood.

-

Storage: Keep sealed in a dry, room-temperature environment.

Conclusion

This guide presents a comprehensive, dual-pronged strategy for the definitive thermochemical characterization of this compound. By combining rigorous experimental measurements with high-accuracy computational modeling, it is possible to generate a complete and reliable set of thermochemical data. This information is invaluable for advancing the scientific understanding of this compound and enabling its effective application in research and development. The methodologies outlined herein are robust, grounded in established scientific principles, and represent the current best practices in the field of chemical thermodynamics.

References

- The energetics of the isomeric 1- and 2-naphthoic acids. (n.d.).

-

PubChem. (n.d.). 5-Chloro-6-(octyloxy)-2-naphthoic acid. Retrieved from [Link]

-

Wageningen University & Research. (n.d.). Halogenation of aromatic compounds: thermodynamic, mechanistic and ecological aspects. Retrieved from [Link]

-

Munir, A., et al. (2021). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. American Journal of Physical Chemistry. Retrieved from [Link]

-

NSF Public Access Repository. (n.d.). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Halocarbon Combustion Modeling. Retrieved from [Link]

-

PubMed. (n.d.). Efficient chemoselective carboxylation of aromatics to arylcarboxylic acids with a superelectrophilically activated carbon dioxide-Al(2)Cl(6)/Al system. Retrieved from [Link]

-

NIST. (n.d.). 2-Naphthalenecarboxylic acid. Retrieved from [Link]

-

ResearchGate. (2021). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermochemistry of phthalic acids: Evaluation of thermochemical data with complementary experimental and computational methods. Retrieved from [Link]

Sources

chemical reactivity of 5-Chloro-2-naphthoic acid

An In-Depth Technical Guide to the Chemical Reactivity of 5-Chloro-2-naphthoic Acid

Abstract

This compound is a key bifunctional intermediate in the synthesis of advanced materials and pharmacologically active compounds. Its chemical behavior is dictated by the interplay of three distinct components: the electron-rich naphthalene core, the deactivating, meta-directing carboxylic acid group, and the deactivating, ortho-, para-directing chloro substituent. This guide provides a comprehensive analysis of the molecule's reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its synthesis, the nuanced landscape of its electrophilic aromatic substitution reactions, transformations of the carboxylic acid moiety, and the potential for nucleophilic substitution at the C-Cl bond. This document is designed not merely as a list of reactions, but as a strategic manual, explaining the causality behind experimental choices to empower rational design and synthesis.

Introduction to this compound

The strategic placement of the chloro and carboxylic acid groups on the naphthalene scaffold makes this compound a versatile building block. Its rigid, planar structure is a desirable feature in drug design for optimizing interactions with biological targets.[1] The molecule's significance is particularly noted in the development of novel anticancer agents and inhibitors of critical signaling pathways like NF-κB.[2]

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are crucial for predicting its behavior in different solvent systems and reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClO₂ | [3] |

| Molecular Weight | 206.62 g/mol | [3] |

| CAS Number | 56961-89-8 | [3][4] |

| Physical Form | Solid | [4] |

| XLogP3 | 3.5 | [3] |

| InChI Key | WVRYXJXPKJMSON-UHFFFAOYSA-N | [4] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of this compound and its derivatives. While a specific, comprehensive dataset for this exact molecule is not aggregated in a single public source, data from analogous structures like 2-naphthoic acid and 5-chloro-2-thiophenecarboxylic acid provide a strong predictive framework.[5][6][7]

-

¹H NMR: Aromatic protons would appear as a series of multiplets in the δ 7.5-8.5 ppm range. The carboxylic acid proton would be a broad singlet at a significantly downfield shift (>10 ppm), depending on the solvent.

-

¹³C NMR: Aromatic carbons would resonate between δ 125-135 ppm, with quaternary carbons (including the one bearing the chloro group) at the lower field end of this range. The carbonyl carbon of the carboxylic acid would be observed around δ 170 ppm.[7]

-

FTIR: Key vibrational bands would include a broad O-H stretch for the carboxylic acid from ~2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-Cl stretching in the 600-800 cm⁻¹ region.

Synthesis of the this compound Scaffold

The synthesis of this compound is not commonly detailed as a primary procedure but can be achieved through established organometallic or oxidation routes common for naphthoic acids. A plausible and robust approach involves the carboxylation of a suitable Grignard or organolithium reagent derived from a 5,2-disubstituted naphthalene precursor. Alternatively, oxidation of a precursor like 5-chloro-2-methylnaphthalene provides a direct route.

Retrosynthetic Analysis and Key Strategies

A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The carboxylation of an organometallic species is a highly reliable method for installing the carboxylic acid group.

Caption: Retrosynthetic pathway for this compound.

Protocol: Synthesis via Grignard Carboxylation

This protocol describes a general, yet field-proven, workflow for the synthesis of naphthoic acids, adapted for the 5-chloro substituted target.[8][9]

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine to initiate the reaction.

-

Dissolve 2-bromo-5-chloronaphthalene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the solution to the magnesium. Once the exothermic reaction begins, add the remaining solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, continue to stir the mixture for 1-2 hours until the magnesium is consumed.

-

-

Carboxylation:

-

Cool the Grignard solution in an ice-salt bath.

-

In a separate flask, place an excess of crushed dry ice (solid CO₂).

-

Slowly transfer the Grignard reagent solution onto the dry ice via cannula with vigorous stirring. Expertise Note: This step must be done carefully to control the exothermic reaction and prevent sublimation of excess CO₂.

-

-

Workup and Purification:

-

Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

-

Quench the reaction by slowly adding dilute hydrochloric acid (e.g., 1 M HCl) until the aqueous layer is acidic (pH ~1-2). This protonates the carboxylate salt.

-

Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Reactivity of the Naphthalene Core: Electrophilic Aromatic Substitution

The reactivity of the naphthalene ring towards electrophiles is governed by the combined electronic effects of the existing substituents. The carboxylic acid group is a strong deactivating group and directs incoming electrophiles to the meta position relative to itself.[10] Conversely, the chlorine atom is also deactivating (due to induction) but is an ortho-, para- director (due to resonance).[11][12]

Mechanistic Considerations

The outcome of an electrophilic aromatic substitution (EAS) reaction on this compound is a contest between these directing effects.

-

-COOH group (at C2): Deactivates the ring and directs meta (to C4 and C7).

-

-Cl group (at C5): Deactivates the ring but directs ortho (to C4 and C6) and para (to C8).

The positions C4, C6, C7, and C8 are all activated or deactivated to varying degrees. The C4 position is influenced by both groups (meta to -COOH, ortho to -Cl), making it a potential, albeit sterically hindered, site for substitution. The most likely positions for substitution will depend on the specific reaction conditions and the nature of the electrophile. Generally, positions on the same ring as the activating group (even a weakly activating one like Cl) are favored.

Caption: General workflow for electrophilic aromatic substitution.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization, most commonly through nucleophilic acyl substitution.[13][14] This class of reactions allows for the synthesis of esters, amides, and acid chlorides, which are themselves valuable intermediates for further chemical transformations.[2]

Nucleophilic Acyl Substitution: A Gateway to Derivatives

The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to attack by nucleophiles. The reaction typically proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group (often water). To enhance reactivity, the carboxylic acid is frequently converted to a more reactive derivative, such as an acid chloride.[13]

Caption: Synthetic pathways from the carboxylic acid moiety.

Protocol: Synthesis of Methyl 5-Chloro-2-naphthoate (Esterification)

This protocol is based on a standard method for converting carboxylic acids to methyl esters using methyl iodide.[15]

-

Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent like acetone or DMF, add potassium carbonate (K₂CO₃, 2.5 eq.).

-

Reaction: Stir the suspension at room temperature for 1 hour to form the carboxylate salt.

-

Addition: Add methyl iodide (CH₃I, 1.2 eq.) to the mixture.

-

Heating: Heat the reaction mixture to reflux for 2-4 hours. Trustworthiness Note: Monitor the reaction by TLC to ensure the starting material is fully consumed.

-

Workup: Cool the mixture, dilute with water, and extract with ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with water, dry over MgSO₄, concentrate in vacuo, and purify the residue by column chromatography on silica gel to yield the pure methyl ester.

Protocol: Synthesis of 5-Chloro-2-naphthamide (Amide Formation)

Amide bond formation is a cornerstone of medicinal chemistry. This two-step protocol via an acid chloride intermediate is highly efficient.

-

Acid Chloride Formation:

-

In a round-bottom flask, suspend this compound (1.0 eq.) in toluene.

-

Add thionyl chloride (SOCl₂, 2.0 eq.) and a catalytic amount of DMF.

-

Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the more reactive acid chloride forms.

-

Remove the excess SOCl₂ and toluene under reduced pressure to obtain the crude 5-chloro-2-naphthoyl chloride.

-

-

Amide Formation:

-

Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Slowly add a solution of aqueous ammonia or the desired amine (2.2 eq.) and a base like triethylamine (if using an amine salt).

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Upon completion, wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by recrystallization or chromatography.

-

Reactivity of the C-Cl Bond: Nucleophilic Aromatic Substitution

The direct replacement of the chlorine atom via a nucleophilic aromatic substitution (SₙAr) mechanism is challenging but possible under specific conditions.[16][17] SₙAr reactions require the aromatic ring to be electron-poor, a condition that is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[17][18] In this compound, the carboxylic acid group is not ideally positioned (it is meta to the C-Cl bond on an adjacent ring) to strongly activate the C-Cl bond towards nucleophilic attack. Therefore, forcing conditions (high temperature, high pressure, strong nucleophiles) would likely be required for this transformation.

Applications in Drug Discovery

The true value of this compound is realized in its application as a versatile scaffold. By leveraging the reactivity of the carboxylic acid group, medicinal chemists can readily synthesize libraries of amide and ester derivatives for biological screening.

Case Study: Scaffolds for NF-κB Inhibitors and Anticancer Agents

Research has shown that amide derivatives of 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid, a structure derived from the 5-chloro-naphthoic acid core, exhibit potent NF-κB inhibitory activity and cytotoxicity against cancer cell lines.[2] In these studies, the 5-chloro substituent on the naphthofuran ring was found to be a key contributor to the biological activity, highlighting the importance of this specific halogenation pattern.[2] The synthesis of these complex molecules relies on the initial functionalization of the carboxylic acid group, typically through amide coupling reactions.

Conclusion

This compound presents a rich and nuanced chemical reactivity profile. While the naphthalene core's susceptibility to electrophilic attack is tempered by the deactivating nature of its substituents, the carboxylic acid moiety provides a reliable handle for extensive derivatization via nucleophilic acyl substitution. This reactivity makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the field of medicinal chemistry. Understanding the interplay of its functional groups is paramount for any scientist aiming to exploit this scaffold in the rational design of novel therapeutics and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C11H7ClO2 | CID 14678745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 56961-89-8 [sigmaaldrich.com]

- 5. 5-Chloro-2-thiophenecarboxylic acid [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Naphthoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. byjus.com [byjus.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 8-Chloro- and 5,8-Dichloro1-naphthoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. gacariyalur.ac.in [gacariyalur.ac.in]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. m.youtube.com [m.youtube.com]

5-Chloro-2-naphthoic acid molecular weight and formula

An In-Depth Technical Guide to 5-Chloro-2-naphthoic Acid: Synthesis, Characterization, and Application in Drug Discovery

Authored by a Senior Application Scientist

Introduction

This compound is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate and structural scaffold in the synthesis of complex organic molecules. Its naphthalene core provides a rigid, lipophilic framework that is frequently exploited in medicinal chemistry. While not an end-product therapeutic itself, its true value lies in its role as a versatile building block for the development of novel pharmacological agents.[1][2][3][4] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application as a precursor for potent inhibitors of critical biological pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade, a key regulator of inflammation and cell survival.[5]